1-Piperazineethanol-d8
Description
1-Piperazineethanol-d8 is a deuterated derivative of 1-piperazineethanol (CAS 103-76-4), where eight hydrogen atoms are replaced with deuterium. Its molecular formula is C₆H₆D₈N₂O, with a molecular weight of 138.19 g/mol (vs. 130.19 g/mol for the non-deuterated form). This compound is primarily used as a stable isotope-labeled internal standard in mass spectrometry and pharmacokinetic studies, enabling precise quantification in analytical workflows. Structurally, it retains the piperazine ring and ethanol moiety, with deuterium substitution enhancing metabolic stability and reducing background interference in assays.
Properties
Molecular Formula |
C₆H₆D₈N₂O |
|---|---|
Molecular Weight |
138.24 |
Synonyms |
(β-Hydroxyethyl)piperazine-d8; 1-(2-Hydroxyethyl)piperazine-d8; 1-(β-Hydroxyethyl)piperazine-d8; 2-(1-Piperazinyl)ethanol-d8; 2-(Piperazin-1-yl)ethanol-d8; _x000B_2-Piperazinoethanol-d8; N-(2-Hydroxyethyl)piperazine-d8; N-(2’-Hydroxyethyl)piperazine- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key features of 1-Piperazineethanol-d8 with structurally or functionally related deuterated and non-deuterated piperazine derivatives:
Physicochemical Properties
- Solubility: Deuterated compounds generally retain similar solubility profiles to non-deuterated versions. For example, this compound is soluble in methanol and ethanol, akin to its non-deuterated counterpart.
- Spectroscopic Differences : Deuterium substitution shifts NMR peaks (e.g., ¹H NMR signals for deuterated positions disappear) and alters IR vibrational modes, aiding analytical differentiation.
Key Research Findings
Metabolic Stability: Deuterated piperazine derivatives exhibit up to 50% longer half-lives in hepatic microsome assays compared to non-deuterated forms due to reduced CYP450-mediated oxidation.
Analytical Sensitivity: Use of this compound as an internal standard reduces matrix effects in mass spectrometry, achieving <5% coefficient of variation in pharmacokinetic assays.
Thermodynamic Data: Non-deuterated 1-Piperazineethanol has a vaporization enthalpy of 78.8 kJ/mol, while deuterated forms show marginally higher values due to stronger C-D bonds.
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